molecular formula C14H10BrN3 B12913767 4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole CAS No. 575444-93-8

4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole

Cat. No.: B12913767
CAS No.: 575444-93-8
M. Wt: 300.15 g/mol
InChI Key: BDKKKDCYHYELNV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the bromophenyl and phenyl groups in the structure of this compound imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction: Products include various oxidation states of the triazole ring.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole: Similar structure with an additional phenyl group.

    4-(4-Bromophenyl)-3-methyl-4H-1,2,4-triazole: Similar structure with a methyl group instead of a phenyl group.

    4-(4-Bromophenyl)-3-ethyl-4H-1,2,4-triazole: Similar structure with an ethyl group instead of a phenyl group.

Uniqueness

4-(4-Bromophenyl)-3-phenyl-4H-1,2,4-triazole is unique due to the presence of both bromophenyl and phenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

575444-93-8

Molecular Formula

C14H10BrN3

Molecular Weight

300.15 g/mol

IUPAC Name

4-(4-bromophenyl)-3-phenyl-1,2,4-triazole

InChI

InChI=1S/C14H10BrN3/c15-12-6-8-13(9-7-12)18-10-16-17-14(18)11-4-2-1-3-5-11/h1-10H

InChI Key

BDKKKDCYHYELNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CN2C3=CC=C(C=C3)Br

Origin of Product

United States

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